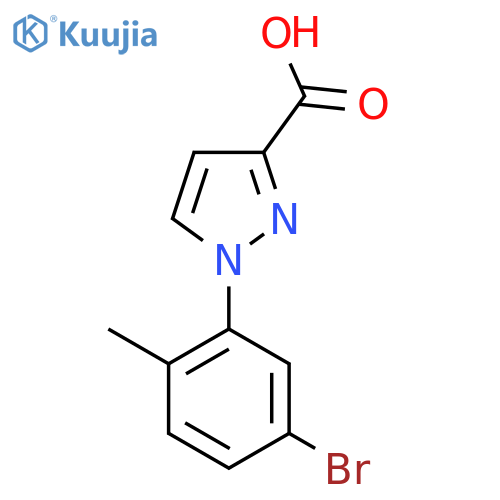

Cas no 1157775-40-0 (1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid)

1157775-40-0 structure

商品名:1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

- CS-0290794

- 1157775-40-0

- EN300-1145778

-

- インチ: 1S/C11H9BrN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)

- InChIKey: QQWPSPVHBNPCCH-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C)=C(C=1)N1C=CC(C(=O)O)=N1

計算された属性

- せいみつぶんしりょう: 279.98474g/mol

- どういたいしつりょう: 279.98474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145778-0.5g |

1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid |

1157775-40-0 | 0.5g |

$699.0 | 2023-06-09 | ||

| Enamine | EN300-1145778-2.5g |

1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid |

1157775-40-0 | 2.5g |

$1428.0 | 2023-06-09 | ||

| Enamine | EN300-1145778-0.05g |

1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid |

1157775-40-0 | 0.05g |

$612.0 | 2023-06-09 | ||

| Enamine | EN300-1145778-0.25g |

1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid |

1157775-40-0 | 0.25g |

$670.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361464-100mg |

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid |

1157775-40-0 | 98% | 100mg |

¥17280.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361464-500mg |

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid |

1157775-40-0 | 98% | 500mg |

¥15093.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361464-1g |

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid |

1157775-40-0 | 98% | 1g |

¥19623.00 | 2024-08-09 | |

| Enamine | EN300-1145778-5.0g |

1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid |

1157775-40-0 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1145778-10.0g |

1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid |

1157775-40-0 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1145778-1.0g |

1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid |

1157775-40-0 | 1g |

$728.0 | 2023-06-09 |

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1157775-40-0 (1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬